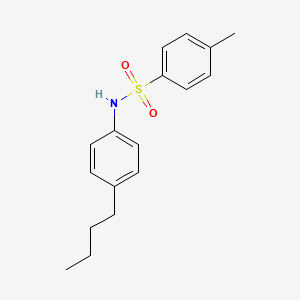![molecular formula C27H25N5O2 B11993068 4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline CAS No. 303094-19-1](/img/structure/B11993068.png)
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo[1,5-a]pyrimidine core fused with a chromene ring system, which is further substituted with a methoxyphenyl group and a dimethylaniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce ER stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-neuroinflammatory effects.
Uniqueness
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline stands out due to its unique structural features, which combine the properties of triazolopyrimidines and chromenes
Propiedades
Número CAS |
303094-19-1 |
|---|---|
Fórmula molecular |
C27H25N5O2 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
4-[9-(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-11-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H25N5O2/c1-31(2)18-14-12-17(13-15-18)25-23-24(30-27-28-16-29-32(25)27)19-8-4-7-11-22(19)34-26(23)20-9-5-6-10-21(20)33-3/h4-16,25-26H,1-3H3,(H,28,29,30) |
Clave InChI |
JVJUKJLDUWZDFU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5OC)NC6=NC=NN26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione](/img/structure/B11992997.png)
![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![2-(3,4-Dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11993038.png)
![4-[(4-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11993053.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993064.png)
![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
